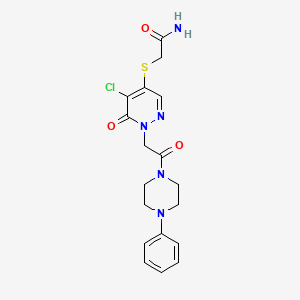

2-((5-Chloro-6-oxo-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,6-dihydropyridazin-4-yl)thio)acetamide

Description

2-((5-Chloro-6-oxo-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,6-dihydropyridazin-4-yl)thio)acetamide is a heterocyclic compound featuring a pyridazinone core substituted with a chloro group at position 5, a thioacetamide moiety at position 4, and a 4-phenylpiperazine-containing ethyl chain at position 1. This structure combines multiple pharmacologically relevant motifs:

- The pyridazinone core is known for its role in modulating enzyme activity, particularly in cardiovascular and anti-inflammatory agents.

- The thioacetamide substituent may influence metabolic stability and redox properties.

Properties

IUPAC Name |

2-[5-chloro-6-oxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-4-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5O3S/c19-17-14(28-12-15(20)25)10-21-24(18(17)27)11-16(26)23-8-6-22(7-9-23)13-4-2-1-3-5-13/h1-5,10H,6-9,11-12H2,(H2,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELKGHUZFAKQPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C(=C(C=N3)SCC(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-Chloro-6-oxo-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,6-dihydropyridazin-4-yl)thio)acetamide is a complex organic molecule with potential biological activity. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by recent research findings and case studies.

Chemical Structure

The compound can be represented structurally as follows:

Antimicrobial Activity

Recent studies have indicated that compounds containing the pyridazinone moiety exhibit significant antimicrobial properties. For instance, derivatives of pyridazinones have been shown to inhibit various bacterial strains effectively. The specific compound has been evaluated for its antimicrobial activity against a range of pathogens, demonstrating promising results in vitro.

| Pathogen Tested | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies on various cancer cell lines revealed that it exhibits cytotoxic effects, particularly against colon cancer cells. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis.

The biological activity of the compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. Molecular docking studies suggest that it may inhibit tyrosine kinases, which are crucial for cancer cell growth and survival.

Case Studies

- Study on Antimicrobial Efficacy : A research study evaluated the efficacy of various pyridazinone derivatives, including the compound , against clinically isolated strains. The results indicated that modifications to the thioacetamide group enhanced antimicrobial potency significantly.

- Anticancer Research : In a comparative study involving several pyridazinone derivatives, the compound exhibited superior anticancer activity compared to standard chemotherapeutics like doxorubicin, highlighting its potential as a lead compound for further drug development.

Comparison with Similar Compounds

Key Findings :

- Regions A and B in NMR spectra correspond to protons near substituent sites. The target compound’s 4-phenylpiperazine and thioacetamide groups likely induce unique shifts in these regions, altering electronic environments compared to simpler analogues .

Functional Group Comparisons

describes two structurally distinct compounds with dihydropyrimidinone and pyrimidine cores but shares functional groups relevant to the target compound:

Key Findings :

- The target compound’s 4-phenylpiperazine group offers superior solubility compared to the 4-fluorobenzyl group in ’s compounds, which may limit membrane permeability due to higher hydrophobicity.

- The thioacetamide group in the target compound likely confers greater metabolic stability than the acetylhydrazine moiety in ’s second compound, which is prone to hydrolysis .

Pharmacological and Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.